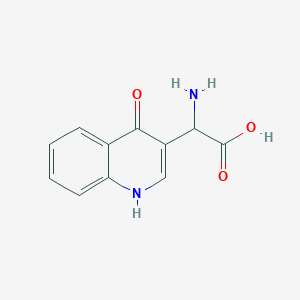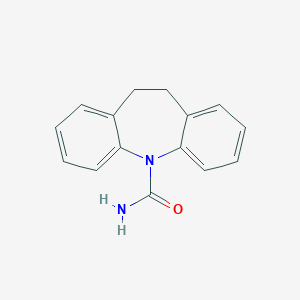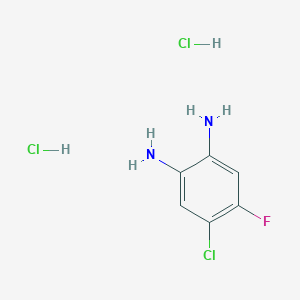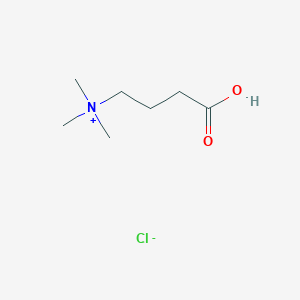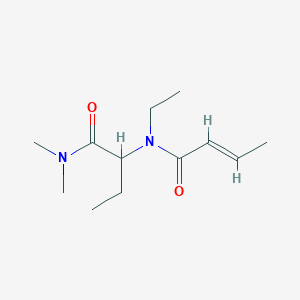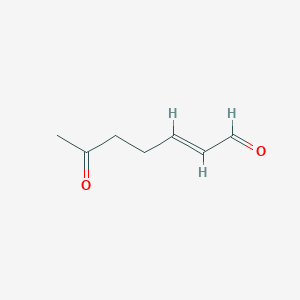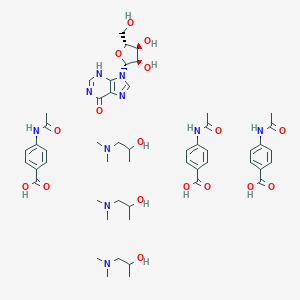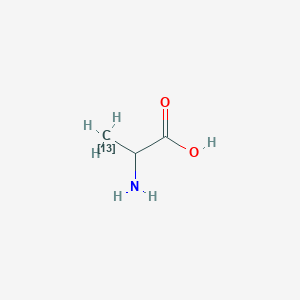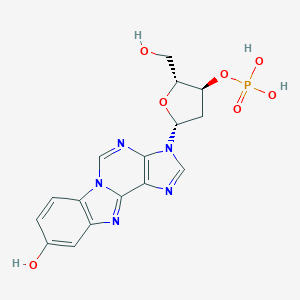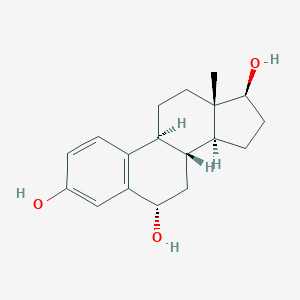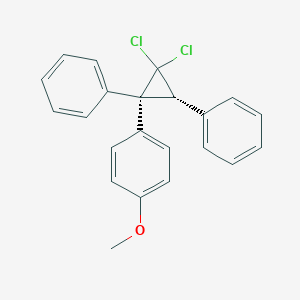
1-(6-(羟甲基)吡啶-2-基)乙酮
描述
Synthesis Analysis
The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was achieved and found to be a potent in vitro inhibitor of aldose reductase, suggesting a method for creating bioactive molecules . Similarly, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses as potential precursors of disaccharides indicates a process for creating functionalized synthones that could be applied to the synthesis of related pyridine compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" has been studied using various techniques. For example, the crystal and molecular structure of a chloropyridin methanone compound was characterized by X-ray diffraction (XRD), which provided detailed information about the intermolecular interactions and geometry of the molecule . This type of analysis is crucial for understanding the physical properties and reactivity of a compound.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex. The study on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, which are structurally similar to the compound of interest, revealed an unusual side reaction of hydrogenolysis of the alcohol group. Optimizing reaction conditions was key to minimizing side reactions and obtaining the desired product . This highlights the importance of careful reaction monitoring and optimization in the synthesis of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl in the compound of interest suggests certain properties like solubility, boiling point, and reactivity. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" may also exhibit hydrogen bonding, which can affect its melting point and solubility .
科学研究应用
聚合物化学中的催化行为
1-(6-(羟甲基)吡啶-2-基)乙酮已被用于合成NNN三牙配体。这些配体与二氯化铁(II)和二氯化钴(II)配位形成的配合物在乙烯反应中表现出显著的催化活性,包括寡聚和聚合反应。在高乙烯压力下,铁和钴配合物的催化活性特别高(Sun et al., 2007)。
抗菌活性
1-(6-(羟甲基)吡啶-2-基)乙酮的衍生物,特别是1-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮,表现出显著的抗菌活性。其最小抑制浓度(MIC)值在30.2至43.2 μg cm-3之间,表明其作为抗菌剂的潜力(Salimon et al., 2011)。
细胞毒性研究和对接研究
这种化合物还被合成用于细胞毒性研究和分子对接研究。这些研究有助于了解该化合物的药代动力学,以便用于潜在的生物应用。研究涉及光谱表征、细胞毒性评估以及与人血清白蛋白的结合分析(Govindhan et al., 2017)。
小鼠记忆力改善
1-(6-(羟甲基)吡啶-2-基)乙酮的衍生物已被研究其对小鼠学习和记忆的影响。具体来说,促进记忆No.5和No.6等化合物在改善小鼠学习和记忆重建功能方面显示出有希望的结果(Zhang, 2012)。
合成和表征
已经对与1-(6-(羟甲基)吡啶-2-基)乙酮相关的化合物的合成和表征进行了重要研究。这些研究探讨了各种合成方法、表征技术以及这些化合物在不同科学领域中的潜在应用,如分子结构测定和晶体学(Jin, 2015)。
抗病毒活性
一些1-(6-(羟甲基)吡啶-2-基)乙酮的衍生物已被合成并用于抗病毒活性的测试。这些研究探讨了新杂环化合物的合成,并评估其对HSV1和HAV-MBB等病毒的有效性(Attaby et al., 2006)。
抗菌和植物生长调节活性
含有吡啶基团的1H-1,2,4-三唑衍生物,与1-(6-(羟甲基)吡啶-2-基)乙酮相关,已被合成并用于抗菌和植物生长调节活性的测试。大多数化合物表现出一定程度的抗真菌活性和对植物生长的影响(Liu et al., 2007)。
安全和危害
属性
IUPAC Name |
1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHOZUEJWJPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438114 | |
| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone | |
CAS RN |
135450-43-0 | |
| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

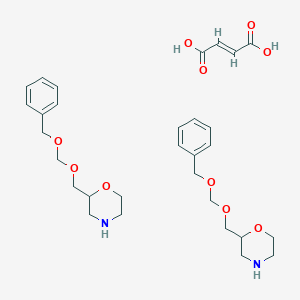
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
